2-(Dichloromethyl)benzoic acid
CAS No.: 40759-77-1
Cat. No.: VC19636388
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40759-77-1 |
|---|---|
| Molecular Formula | C8H6Cl2O2 |
| Molecular Weight | 205.03 g/mol |
| IUPAC Name | 2-(dichloromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H6Cl2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) |
| Standard InChI Key | IHVPBONIOHGKDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(Cl)Cl)C(=O)O |
Introduction
Synthetic Methodology of 3-Chloromethyl Benzoic Acid
Reaction Components and Conditions
The patent outlines a one-step synthesis using:
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Chlorobenzoyl chloride (0.1 mol) as the starting material.
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Paraformaldehyde (0.10–0.15 mol) as the methylene source.
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Anhydrous metal chlorides (e.g., ZnCl₂, FeCl₃, AlCl₃) as catalysts (0.005–0.05 mol).
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Halogenated solvents (dichloromethane, chloroform, carbon tetrachloride).
Reactions occur under nitrogen pressure (0.1–0.5 MPa) at 20–70°C for 10–20 hours .
Table 1: Optimization of Reaction Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 20–70°C | 55–60°C |
| Catalyst (AlCl₃) | 0.005–0.05 mol | 0.02 mol |
| Paraformaldehyde | 0.10–0.15 mol | 0.12 mol |
| Yield | 87.7–91.6% | 91.6% |
Mechanistic Insights
The reaction proceeds via Friedel-Crafts alkylation, where the anhydrous metal chloride (e.g., AlCl₃) activates chlorobenzoyl chloride, facilitating electrophilic substitution. Paraformaldehyde decomposes to formaldehyde, which reacts with the aromatic ring to form the chloromethyl group. Nitrogen pressure prevents oxidative side reactions and enhances catalyst efficiency .
Environmental and Industrial Advantages
The patent highlights advancements over traditional methods:
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Safety: Avoids chlorine gas, reducing explosion risks.
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Sustainability: Minimal waste (e.g., HCl byproducts neutralized via aqueous workup).
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Cost-Effectiveness: Chlorobenzoyl chloride is commercially available, lowering raw material costs .
Comparative Analysis with Ortho-Substituted Analogs
While the patent focuses on the meta isomer, ortho-substituted analogs like 2-(chloromethyl)benzoic acid exhibit distinct properties:
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Reactivity: Ortho derivatives undergo faster nucleophilic substitution due to steric proximity of functional groups.
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Pharmacological Activity: Ortho isomers often show higher COX-2 inhibition (e.g., 2-(chloromethyl)benzoic acid’s AUCtotal = 66.3 μg·min/mL).
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